Product packaging for methyl 2-(1,3-thiazol-2-yl)propanoate(Cat. No.:CAS No. 93472-22-1)

methyl 2-(1,3-thiazol-2-yl)propanoate

Cat. No.: B6146379
CAS No.: 93472-22-1
M. Wt: 171.2
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Description

Methyl 2-(1,3-thiazol-2-yl)propanoate (CAS 1894776-19-2) is a chemical compound of significant interest in medicinal and organic chemistry, serving primarily as a versatile synthetic intermediate. With the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol, this compound features a ester-functionalized propanoate chain linked to a 1,3-thiazole ring. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in drug discovery due to its aromaticity and ability to participate in diverse chemical reactions . Thiazole derivatives are renowned for their broad spectrum of biological activities. Synthetic molecules containing the thiazole moiety have demonstrated discrete antimicrobial, anticancer, anti-inflammatory, and antiviral properties in scientific studies . Furthermore, this heterocycle is a key structural component in several approved treatment drugs, including the antibiotic aztreonam, the antifungal abafungin, and the chemotherapeutic agent dasatinib . As such, this compound presents high research value as a building block for the synthesis of more complex, biologically active molecules. Researchers can leverage the reactivity of its ester group for further functionalization, making it a valuable precursor in the design and development of novel pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

93472-22-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 2 1,3 Thiazol 2 Yl Propanoate

Conventional and Emerging Synthesis Routes

The construction of the thiazole (B1198619) ring and the introduction of the methyl propanoate side chain are the two primary challenges in synthesizing methyl 2-(1,3-thiazol-2-yl)propanoate. Conventional methods often involve a stepwise approach, while emerging techniques aim for greater efficiency through convergent strategies.

Strategic Applications of Hantzsch Thiazole Synthesis for Thiazole-2-yl-Propanoate Scaffolds

The Hantzsch thiazole synthesis, a long-established and reliable method, remains a cornerstone for constructing the thiazole core. synarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. researchgate.net In the context of synthesizing thiazole-2-yl-propanoate scaffolds, a strategic adaptation of the Hantzsch synthesis is employed.

The process involves the reaction of a thioamide with an appropriate α-halocarbonyl compound. youtube.com For instance, the reaction between a thioamide and an α-haloketone leads to the formation of the thiazole ring. youtube.com The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. researchgate.net The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction. youtube.com

A general representation of the Hantzsch synthesis is the reaction between an alpha-haloketone and a thioamide. youtube.com The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. youtube.comyoutube.com Subsequent intramolecular condensation and dehydration steps lead to the formation of the aromatic thiazole ring. youtube.com While the classic Hantzsch synthesis is a powerful tool, variations and two-step approaches have been developed to create more complex structures, such as thiazole-containing cyclopeptides. nih.gov

Esterification and Transesterification Strategies for Carboxylic Acid Precursors

Once the corresponding carboxylic acid, 2-(1,3-thiazol-2-yl)propanoic acid, is obtained, the final step is the formation of the methyl ester. Fischer esterification is a common and effective method for this transformation. masterorganicchemistry.comnagwa.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final ester product. masterorganicchemistry.comchemguide.co.uk

In some instances, if a different ester is already present, transesterification can be employed. This process involves reacting the existing ester with methanol in the presence of an acid or base catalyst to yield this compound.

Multicomponent Reaction Approaches to Propanoate-Substituted Thiazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of highly substituted thiazoles. nih.govmdpi.com These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and simplifying purification procedures. mdpi.com

One such approach involves a modified Asinger-type reaction for the synthesis of 3-thiazolines, which can then be oxidized to the corresponding thiazoles. nih.gov Another strategy utilizes a sustainable carbonaceous catalyst derived from peanut shell residue for a microwave-assisted, on-water synthesis of trisubstituted thiazoles. nih.gov Research has also demonstrated the use of copper(I) and rhodium catalysts in the synthesis of thiazoles from α-diazo-β-ketoesters and aromatic thioamides. nih.gov These MCRs provide a powerful platform for generating diverse libraries of propanoate-substituted thiazoles for various applications.

Regioselective and Stereoselective Synthesis of this compound

Achieving specific regiochemistry and stereochemistry is crucial, particularly for applications in medicinal chemistry and materials science. The synthesis of chiral this compound requires specialized asymmetric strategies.

Asymmetric Synthetic Routes for Chiral this compound

The development of asymmetric synthetic routes to obtain enantiomerically pure this compound is an area of active research. One potential strategy involves the use of chiral auxiliaries or catalysts during the synthesis.

For instance, asymmetric synthesis of related chiral Δ2-thiazolines has been achieved from α,β-unsaturated methyl esters using a Sharpless asymmetric dihydroxylation as a key step to introduce chirality. researchgate.netnih.gov This approach has yielded products with high enantiomeric excess. researchgate.netnih.gov Such methodologies could potentially be adapted for the synthesis of chiral this compound.

Another approach involves the catalytic asymmetric synthesis of axially chiral molecules, which could serve as precursors or structural analogues. nih.gov The use of chiral Brønsted base catalysts in asymmetric annulation reactions of 5H-thiazol-4-ones has also been reported, demonstrating the potential for creating chiral thiazole-containing structures with high enantioselectivity. rsc.org Furthermore, the asymmetric reduction of various nitrogen-containing heterocyclic compounds, including those with an isoquinoline (B145761) moiety, highlights the progress in synthesizing chiral heterocyclic structures. mdpi.com

Diastereoselective Control in Related Propanoate Formations

In reactions where multiple stereocenters are formed, controlling the diastereoselectivity is essential. Research into the formation of related heterocyclic systems has demonstrated the ability to control diastereoselectivity through catalyst selection. For example, catalyst-controlled diastereoselectivity reversal has been achieved in the formation of dihydropyrans. rsc.org This was accomplished through the anti-selective conjugate addition of aldehydes to β,γ-unsaturated α-keto esters, where hydrogen bonding between the catalyst and the substrate stabilized a specific transition state. rsc.org

Such principles of catalyst control could be applied to the synthesis of derivatives of this compound where a second stereocenter is introduced in the propanoate side chain or on the thiazole ring itself, allowing for the selective formation of a desired diastereomer.

Scalable Synthetic Considerations for this compound

The most promising scalable synthesis of this compound involves a two-step process: the formation of the thiazole ring to produce 2-(1,3-thiazol-2-yl)propanoic acid, followed by the esterification of the carboxylic acid.

A common and adaptable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide with an α-haloketone or a related carbonyl compound. For the synthesis of 2-(1,3-thiazol-2-yl)propanoic acid, a potential scalable approach involves the condensation of thioacetamide (B46855) with a suitable three-carbon α-halo-γ-keto ester, followed by hydrolysis.

A plausible scalable route begins with the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with alpha-bromoaldehyde diethyl acetals or alpha-haloketones, which after hydrolysis of the resulting ester, yields 2-[4-(thiazol-2-yl)phenyl]propionic acids. nih.gov While this specific example includes a phenyl substituent, the underlying chemistry of forming the thiazole ring attached to a propionic acid moiety is applicable. For a more direct synthesis of the non-substituted target, one could envision the reaction of thioacetamide with a derivative of 2-bromopropanoic acid.

The subsequent esterification of the resulting 2-(1,3-thiazol-2-yl)propanoic acid to its methyl ester is a critical step for large-scale production. Continuous esterification processes are often favored in industrial settings due to their efficiency and higher throughput. The use of solid acid catalysts, such as polymer-supported sulphonic acids or p-toluenesulfonic acid, offers advantages in terms of ease of separation from the product stream and potential for catalyst recycling. researchgate.netgoogle.com For instance, studies on the esterification of propionic acid with methanol have demonstrated the effectiveness of these catalysts in achieving high yields. researchgate.netgoogle.com

A potential scalable process would involve feeding a solution of 2-(1,3-thiazol-2-yl)propanoic acid and methanol into a packed bed reactor containing a solid acid catalyst. The reaction would be carried out at an elevated temperature to drive the equilibrium towards the product, and the resulting this compound would be continuously removed and purified by distillation.

The following table outlines key parameters for a proposed scalable synthesis:

StepReactionKey ReagentsCatalystSolventTemperature (°C)PressureYieldPurification
1 Thiazole FormationThioacetamide, Methyl 2-bromopropanoateBase (e.g., NaHCO₃)EthanolRefluxAtmosphericModerate to HighExtraction and Crystallization
2 Esterification2-(1,3-thiazol-2-yl)propanoic acid, Methanolp-Toluenesulfonic acid or Polymer-supported sulphonic acidExcess Methanol60-100Atmospheric or slightly elevatedHighDistillation

This proposed two-step synthesis, combining a modified Hantzsch-type reaction with a continuous esterification process, represents a viable and efficient strategy for the large-scale industrial production of this compound. The use of readily available starting materials and the potential for catalyst recycling contribute to the economic and environmental feasibility of this approach.

Chemical Reactivity and Transformations of Methyl 2 1,3 Thiazol 2 Yl Propanoate

Hydrolytic Stability and Ester Cleavage Pathways

The ester group in methyl 2-(1,3-thiazol-2-yl)propanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of 2-(1,3-thiazol-2-yl)propanoic acid and methanol (B129727).

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group, to yield the carboxylate salt of 2-(1,3-thiazol-2-yl)propanoic acid. Subsequent acidification will produce the free carboxylic acid.

Some research has noted that hydrolysis can occur as a side reaction during other transformations, for instance, during the initial amide coupling of substrates with ester functionality. acs.org Additionally, studies on related thiazolylmethanols have shown that treatment with sulfuric acid in a water-dimethoxyethane mixture can lead to reactions involving the thiazole (B1198619) ring, which could potentially compete with or follow ester hydrolysis under certain conditions. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituent at the 2-position.

Electrophilic Substitution: The thiazole ring is generally considered electron-rich and can undergo electrophilic substitution. The position of substitution is directed by the heteroatoms and existing substituents. Computational studies and experimental evidence suggest that for unsubstituted thiazole, the C5 position is the most favorable site for electrophilic attack, followed by the C4 position. researchgate.netchemicalbook.com The nitrogen atom is the most likely site of protonation. researchgate.net However, the propanoate group at the C2 position will influence this regioselectivity.

Nucleophilic Substitution: The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack, especially when the ring is activated or when a good leaving group is present. chemicalbook.compharmaguideline.com While this compound itself does not have an obvious leaving group on the ring, derivatization to introduce one (e.g., a halogen) at the C4 or C5 position would enable nucleophilic substitution. ucsb.edulibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com For instance, organolithium compounds can deprotonate thiazole at the C2 position, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

Reactivity at the α-Carbon of the Propanoate Ester.thsci.com

The α-carbon of the propanoate ester, being adjacent to the carbonyl group, possesses acidic protons and is a key site for reactivity.

Enolate Chemistry and Alkylation Reactions

The α-protons of the propanoate ester can be abstracted by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comfiveable.me

The formation of the enolate is a reversible process, and the choice of base is crucial. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. mnstate.eduyoutube.com Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-carbon. masterorganicchemistry.commnstate.edu This alkylation reaction is a versatile method for elaborating the side chain of the propanoate group. The efficiency of the alkylation is dependent on the nature of the alkyl halide, with primary halides being the most effective. mnstate.edu

Condensation Reactions

The enolate derived from this compound can also act as a nucleophile in condensation reactions. A classic example is the Claisen condensation, where the enolate attacks the carbonyl group of another ester molecule. libretexts.org This reaction results in the formation of a β-keto ester. For a successful crossed Claisen condensation between two different esters, one of the esters should ideally lack α-hydrogens to prevent a mixture of products. libretexts.org

Furthermore, the enolate can participate in aldol-type condensation reactions with aldehydes or ketones. masterorganicchemistry.com In these reactions, the enolate attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-hydroxy ester after workup.

Metal-Catalyzed Coupling Reactions Involving Thiazole and Propanoate Moieties

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to thiazole derivatives. acs.org While direct coupling reactions involving the C-H bonds of the thiazole ring in this compound are conceivable, more commonly, a halogenated derivative of the thiazole is used.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, autorenwelt.detuwien.atwikipedia.orglibretexts.orgyoutube.comnih.gov Heck, rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.org Stille, autorenwelt.detuwien.at and Negishi autorenwelt.detuwien.atthieme-connect.de couplings are widely employed for the functionalization of thiazoles. For instance, a bromo- or iodo-substituted thiazole can be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the thiazole ring.

Heck Reaction: In the Heck reaction, a halothiazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This can be an intramolecular or intermolecular process. rsc.orglibretexts.org

Stille and Negishi Couplings: These reactions utilize organotin and organozinc reagents, respectively, to couple with a halothiazole under palladium catalysis. autorenwelt.detuwien.atthieme-connect.de

The propanoate moiety itself can also be involved in or influence these coupling reactions. For example, the ester group could be modified to participate in coupling, or its electronic properties could affect the reactivity of the thiazole ring.

Ring-Opening and Rearrangement Reactions of the Thiazole Nucleus

The thiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions often require significant energy input or specific reagents to overcome the aromatic stabilization.

Studies have shown that the nature of substituents on the thiazole ring can influence its propensity for ring-opening. nih.gov For instance, electron-donating groups may favor direct ring-opening, whereas electron-withdrawing groups might proceed through an intermediate. nih.gov Reductive ring-opening of certain thiazole derivatives can be achieved using sodium in liquid ammonia. researchgate.net Coordination to a metal, such as silver(I), can also promote the ring-opening of benzothiazole (B30560) derivatives in non-basic media. rsc.org

Advanced Spectroscopic and Structural Elucidation of Methyl 2 1,3 Thiazol 2 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, a full structural assignment of methyl 2-(1,3-thiazol-2-yl)propanoate can be achieved.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, five distinct signals are expected. The protons on the thiazole (B1198619) ring typically appear in the aromatic region, while the propanoate and methyl ester protons are found in the aliphatic region. docbrown.info

The methoxy (B1213986) protons (-OCH₃) of the ester group are expected to appear as a singlet, as they have no adjacent protons to couple with. docbrown.info The methine proton (-CH) of the propanoate group, being adjacent to three methyl protons, should appear as a quartet. Conversely, the methyl protons (-CH₃) of the propanoate group will be split by the single methine proton, resulting in a doublet. docbrown.info The two protons on the thiazole ring (H-4 and H-5) are anticipated to appear as doublets due to coupling with each other. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Thiazole H-5~7.8Doublet (d)1H
Thiazole H-4~7.3Doublet (d)1H
Propanoate -CH~4.2Quartet (q)1H
Ester -OCH₃~3.7Singlet (s)3H
Propanoate -CH₃~1.6Doublet (d)3H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are predicted. The chemical shift of each carbon is influenced by its electronic environment, with electronegative atoms like oxygen, nitrogen, and sulfur causing a downfield shift. vaia.comlibretexts.org

The carbonyl carbon (C=O) of the ester is the most deshielded and appears furthest downfield, typically in the 170-175 ppm range. vaia.comdocbrown.info The carbons of the thiazole ring are also found downfield, with C-2 being the most deshielded due to its position between the sulfur and nitrogen atoms. nih.gov The ester methoxy carbon (-OCH₃) typically resonates around 52 ppm. vaia.comdocbrown.info The aliphatic carbons of the propanoate side chain appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester C=O~173
Thiazole C-2~168
Thiazole C-4~144
Thiazole C-5~122
Ester -OCH₃~53
Propanoate -CH~45
Propanoate -CH₃~18

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key correlation would be observed between the methine (-CH) proton and the methyl (-CH₃) protons of the propanoate group, confirming the ethyl fragment. A correlation between the H-4 and H-5 protons would confirm their adjacency on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., propanoate -CH proton to the propanoate -CH carbon, thiazole H-4 to thiazole C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the propanoate -CH proton to the thiazole C-2 carbon and the ester carbonyl carbon (C=O).

Correlations from the thiazole H-4 proton to the thiazole C-2 and C-5 carbons.

A correlation from the ester -OCH₃ protons to the ester carbonyl carbon (C=O).

These combined 2D NMR techniques provide definitive proof of the molecular structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands. A very strong and sharp absorption band characteristic of the ester carbonyl (C=O) group stretch is predicted to appear around 1735–1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group would be visible in the 1170–1250 cm⁻¹ region. docbrown.info Vibrations corresponding to the C=N and C=C bonds of the thiazole ring are expected in the 1500–1650 cm⁻¹ range. nih.gov Additionally, C-H stretching vibrations for both the aromatic (thiazole) and aliphatic (propanoate) parts of the molecule would appear in the 2850–3100 cm⁻¹ region. docbrown.info Raman spectroscopy would provide complementary data, especially for the non-polar thiazole ring vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Thiazole) & Aliphatic2850 - 3100Medium
C=O StretchEster1735 - 1750Strong
C=N / C=C StretchThiazole Ring1500 - 1650Medium-Weak
C-O StretchEster1170 - 1250Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₇H₉NO₂S), the calculated exact mass is 187.0354.

In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides further structural confirmation. Expected fragmentation pathways for this compound would include:

Loss of the methoxy radical (•OCH₃) from the ester, resulting in a prominent acylium ion.

Loss of the entire methyl ester group (•COOCH₃).

Cleavage of the bond between the thiazole ring and the propanoate side chain, leading to ions corresponding to the thiazole ring and the propanoate fragment. nist.govnist.gov

X-ray Crystallography for Solid-State Structural Characterization (if single crystals are obtained)

Should the compound be successfully crystallized into a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would yield precise data on bond lengths, bond angles, and torsional angles. nih.gov

Furthermore, X-ray analysis would reveal the packing arrangement of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that might be present. This level of detail is the gold standard for structural elucidation. nih.gov

Theoretical and Computational Chemistry Studies of Methyl 2 1,3 Thiazol 2 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic molecular properties of methyl 2-(1,3-thiazol-2-yl)propanoate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the behavior of electrons within the molecule, providing a wealth of information about its stability, reactivity, and charge distribution.

Detailed research findings from computational studies on related thiazole (B1198619) compounds reveal key electronic features that are likely transferable to this compound. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, significantly influences the electronic properties of the molecule. The nitrogen and sulfur atoms introduce heteroatomic effects, leading to a non-uniform distribution of electron density across the ring. This, in turn, affects the molecule's dipole moment, polarizability, and sites of electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface. For thiazole derivatives, the MEP typically shows negative potential regions around the nitrogen atom, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the ring and the methyl group exhibit positive potential, highlighting them as potential sites for nucleophilic interaction.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For analogous thiazole structures, the HOMO is often localized on the thiazole ring, particularly on the sulfur atom, while the LUMO is distributed over the ring and the ester group.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
HOMO-LUMO Gap5.3 eVDFT/B3LYP
Dipole Moment2.8 DDFT/B3LYP

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles.

The primary rotatable bonds in this compound are the C-C bond connecting the thiazole ring to the propanoate moiety and the C-O bond of the ester group. Rotation around these bonds gives rise to different spatial arrangements of the atoms, each with a corresponding energy. Quantum chemical calculations on analogous thiazole derivatives have shown that intramolecular interactions play a crucial role in determining conformational stability.

For instance, non-bonding interactions between the sulfur atom of the thiazole ring and the carbonyl oxygen of the ester group can lead to specific stabilized conformations. The planar nature of the thiazole ring and the ester group likely results in orientations governed by a balance between steric hindrance and favorable electronic interactions.

By performing a relaxed scan of the PES, where the energy of the molecule is calculated at discrete rotational increments of the dihedral angles, the global and local energy minima corresponding to stable conformers can be identified. The transition states connecting these minima represent the energy barriers to conformational change.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative Data)

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Population (%)
A180°0.0065
B60°1.525
C-60°2.510

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and determine the activation energies, which govern the reaction rates.

Transition state theory is central to these investigations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the transition state structure is crucial for understanding the mechanism. Frequency calculations are performed to confirm the nature of the stationary points; a minimum on the PES has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the hydrolysis of the ester group in this compound can be modeled computationally. This would involve calculating the energies of the reactants (the ester and a water molecule), the tetrahedral intermediate, the transition states for the formation and breakdown of the intermediate, and the final products (the carboxylic acid and methanol). Such studies provide detailed insights into the reaction's feasibility and kinetics.

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of new compounds and for interpreting experimental spectra. For this compound, these predictions can be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. Theoretical calculations on similar thiazole derivatives have shown good agreement with experimental NMR data. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the ester group or the C=N stretch of the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These calculations can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
¹H NMRChemical Shift (thiazole-H)7.8 ppm7.7 ppm
¹³C NMRChemical Shift (C=O)172 ppm171 ppm
IRVibrational Frequency (C=O stretch)1735 cm⁻¹1730 cm⁻¹
UV-Visλmax245 nm248 nm

Synthetic Utility of Methyl 2 1,3 Thiazol 2 Yl Propanoate As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

Methyl 2-(1,3-thiazol-2-yl)propanoate serves as a valuable starting material for the synthesis of a variety of complex heterocyclic systems, primarily through reactions involving its ester and thiazole (B1198619) functionalities. The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be directly involved in cyclization reactions. The thiazole ring itself offers sites for electrophilic substitution and can participate in multicomponent reactions.

Research has demonstrated the successful synthesis of fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units through multicomponent one-pot polymerization. rsc.org This approach highlights the potential of thiazole derivatives to act as monomers in the construction of large, conjugated systems. Although not directly employing this compound, these findings suggest that the propanoate derivative could be similarly utilized, with the ester group providing a handle for further functionalization or for influencing the polymer's physical properties.

Furthermore, the synthesis of thiazole-containing oligopeptides has been reported, where a similar building block, ethyl 2-amino-5-methylthiazole-4-carboxylate, was used as a key intermediate. nih.gov This underscores the potential of thiazole-propanoate derivatives in the construction of peptide mimics and other biologically relevant macromolecules. The propanoate moiety in this compound could be envisioned to participate in peptide coupling reactions after hydrolysis to the free acid, allowing for its incorporation into peptide chains.

Cyclocondensation reactions of dicarbonyl compounds containing thiophene (B33073) units, which are structurally related to thiazoles, have been shown to yield complex fused systems. nih.govnih.gov By analogy, the thiazolepropanoate could undergo similar cyclization reactions. For instance, the ester group could be converted to a ketone, which could then participate in intramolecular condensation reactions to form bicyclic or polycyclic heterocyclic systems. One-pot multicomponent reactions are another powerful tool in heterocyclic synthesis, and thiazolidinone derivatives have been successfully synthesized using this approach. crimsonpublishers.com The reactivity of the thiazole ring in this compound makes it a suitable candidate for such reactions, potentially leading to the rapid assembly of complex molecular scaffolds.

A summary of potential reactions for synthesizing complex heterocycles from this compound is presented below:

Reaction TypePotential ReactantsPotential Products
Amide Coupling Amines, Amino AcidsThiazolylpropanamides, Peptide-thiazole conjugates
Hydrazide Formation Hydrazine Hydrate2-(1,3-Thiazol-2-yl)propanehydrazide
Cyclocondensation Binucleophiles (e.g., Hydrazines, Hydroxylamine)Pyrazolones, Isoxazolones fused or appended to the thiazole
Multicomponent Reactions Aldehydes, AminesDihydropyridine derivatives, other complex heterocycles

Application as a Chiral Auxiliary or Ligand Precursor (if enantiopure forms are studied)

The application of enantiopure this compound as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis represents a promising, though less explored, area of its synthetic utility. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. youtube.com

While direct studies on the use of enantiopure this compound as a chiral auxiliary are not prevalent in the literature, the principle can be illustrated by analogy. For instance, the chiral resolution of racemic carboxylic acids has been achieved using chiral alcohols like menthol (B31143) to form diastereomeric esters that can be separated chromatographically. nih.gov A similar strategy could be employed for the resolution of 2-(1,3-thiazol-2-yl)propanoic acid, followed by re-esterification to obtain the enantiopure methyl ester.

Once obtained in an enantiopure form, the thiazolylpropanoate scaffold could be used to synthesize chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in modern synthetic chemistry by enabling the synthesis of enantiomerically enriched products. researchgate.netnih.govresearchgate.net The thiazole nitrogen and the ester carbonyl oxygen of this compound could potentially act as coordination sites for a metal center. Modification of the ester to other functional groups, such as an amide or an alcohol, would further expand the possibilities for creating bidentate or tridentate chiral ligands.

The development of chiral P,N-ligands has been a significant advancement in asymmetric catalysis, often outperforming their C2-symmetric counterparts. researchgate.netnih.gov The thiazolylpropanoate framework is well-suited for the design of such ligands. For example, the carboxylic acid derived from the enantiopure ester could be coupled with a chiral amine containing a phosphine (B1218219) group to generate a novel P,N-ligand. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on both the thiazole ring and the chiral amine.

The general promise of chiral oxazolidine (B1195125) ligands, which share some structural similarities with thiazole derivatives, in asymmetric catalysis has been demonstrated in various reactions. nih.gov This further supports the potential of chiral thiazolylpropanoate-derived ligands.

Development of Diverse Organic Scaffolds Incorporating the Thiazolylpropanoate Unit

The thiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. researchgate.netnih.govnih.govnih.gov The incorporation of the this compound unit into larger and more diverse organic scaffolds is a key strategy for the development of new therapeutic agents and functional materials.

The thiazolylpropanoate unit can be readily functionalized at multiple positions. The ester group can be converted into a wide range of other functional groups, including amides, hydrazides, and alcohols, which can then be used to link the thiazole core to other molecular fragments. For example, the synthesis of novel thiazole derivatives with hydrazone linkages has been shown to lead to compounds with potent anticancer activity. nih.gov

Furthermore, the thiazole ring itself can be functionalized. For instance, the synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of a bromo-functionalized thiazole with other heterocyclic amines. researchgate.net This demonstrates the feasibility of building up complex, multi-heterocyclic scaffolds from simpler thiazole building blocks.

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to improve properties or find new biological targets, is a powerful strategy in drug discovery. researchgate.net The versatility of the thiazolylpropanoate building block makes it an excellent candidate for such approaches. By combining the thiazolylpropanoate unit with other pharmacophoric groups, novel molecular architectures with unique biological profiles can be generated. For example, fused thiopyranothiazole scaffolds have been identified as promising new classes of compounds with a range of biological activities. researchgate.net

The development of novel thiazole disulfide skeletons via a domino formal (2 + 3) cycloaddition/self-oxidation reaction further illustrates the diverse reactivity of thiazole precursors and their potential for creating unique scaffolds. acs.org Such innovative synthetic methods can be adapted to incorporate the thiazolylpropanoate unit, leading to new classes of functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(1,3-thiazol-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Thiazole precursor activation : React 1,3-thiazole-2-carbaldehyde derivatives with methyl propiolate or α-keto esters under reflux conditions (e.g., acetone, 80°C) to form the propanoate backbone .
  • Purification : Use recrystallization from methanol or ethanol to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Yield optimization : Adjust stoichiometry of reagents (e.g., 3-chloropentane-2,4-dione) and reaction time (4–6 hours under reflux) to minimize side products like acetylated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • 1H/13C NMR : Identify thiazole protons (δ 7.5–8.5 ppm for aromatic H) and ester methyl groups (δ 3.6–3.8 ppm). Use coupling constants (e.g., J = 3–5 Hz for thiazole ring protons) to confirm substitution patterns .
  • IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and thiazole C=N absorption (~1640 cm⁻¹) .
  • Mass spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 185 (C₇H₈NO₂S⁺) and fragmentation patterns consistent with ester cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound derivatives?

  • Methodology :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve bond lengths (e.g., C-S: ~1.7 Å) and angles (e.g., thiazole ring torsion angles < 5°) .
  • Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and validating with R-factor convergence (< 5%) .
  • Validation : Use PLATON to check for twinning and ADDSYM to detect missed symmetry operations in crystal lattices .

Q. What strategies address contradictions in biological activity data for thiazole-containing compounds during structure-activity relationship (SAR) studies?

  • Methodology :

  • Variable control : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize experimental variability. Use triplicate measurements for IC₅₀ determination .
  • Substituent effects : Compare bioactivity of methyl ester derivatives with free carboxylic acid analogs to assess hydrolytic stability’s role in activity discrepancies .
  • Statistical analysis : Apply multivariate regression to isolate structural descriptors (e.g., logP, polar surface area) influencing activity .

Q. How should researchers design experiments to investigate the hydrolytic stability of methyl esters in thiazole-functionalized propanoates under physiological conditions?

  • Methodology :

  • Kinetic studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .
  • Degradation products : Identify carboxylic acid derivatives (e.g., 2-(1,3-thiazol-2-yl)propanoic acid) using LC-MS/MS and compare fragmentation patterns to synthetic standards .
  • pH dependence : Test stability in buffers ranging from pH 2 (simulating gastric fluid) to pH 9 to map degradation pathways .

Data Contradiction Analysis

Q. How can conflicting NMR data for this compound derivatives be reconciled?

  • Methodology :

  • Solvent effects : Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts (e.g., thiazole NH protons may appear broad in DMSO) .
  • Dynamic processes : Variable-temperature NMR (25–80°C) can reveal rotational barriers in ester or thiazole moieties causing signal splitting .

Experimental Design

Q. What computational methods support the prediction of this compound’s reactivity in nucleophilic acyl substitution?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate LUMO energy for ester carbonyl, predicting susceptibility to nucleophilic attack .
  • Molecular docking : Simulate interactions with serine hydrolases (e.g., esterases) using AutoDock Vina to identify potential hydrolysis hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.